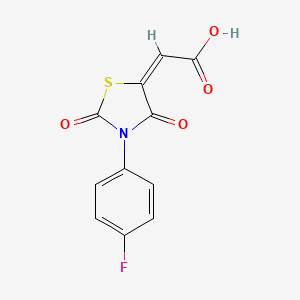
(E)-2-(3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-ylidene)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-ylidene)acetic acid is a synthetic organic compound known for its unique structural features and potential applications in various fields. The compound contains a fluorophenyl group, a dioxothiazolidinylidene moiety, and an acetic acid group, making it a versatile molecule for chemical reactions and research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-ylidene)acetic acid typically involves the following steps:
Formation of the Thiazolidinone Ring: The initial step involves the reaction of 4-fluoroaniline with carbon disulfide and chloroacetic acid to form the thiazolidinone ring.
Introduction of the Acetic Acid Group: The thiazolidinone intermediate is then reacted with bromoacetic acid under basic conditions to introduce the acetic acid group.
Formation of the Final Compound: The final step involves the condensation of the intermediate with an appropriate aldehyde or ketone to form the this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as flow microreactor systems can be employed to achieve efficient and sustainable synthesis .
化学反応の分析
Types of Reactions
(E)-2-(3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-ylidene)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
科学的研究の応用
(E)-2-(3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-ylidene)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (E)-2-(3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-ylidene)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- (E)-2-(3-(4-chlorophenyl)-2,4-dioxothiazolidin-5-ylidene)acetic acid
- (E)-2-(3-(4-bromophenyl)-2,4-dioxothiazolidin-5-ylidene)acetic acid
- (E)-2-(3-(4-methylphenyl)-2,4-dioxothiazolidin-5-ylidene)acetic acid
Uniqueness
(E)-2-(3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-ylidene)acetic acid is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties
特性
分子式 |
C11H6FNO4S |
|---|---|
分子量 |
267.23 g/mol |
IUPAC名 |
(2E)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid |
InChI |
InChI=1S/C11H6FNO4S/c12-6-1-3-7(4-2-6)13-10(16)8(5-9(14)15)18-11(13)17/h1-5H,(H,14,15)/b8-5+ |
InChIキー |
GJNGOJQJLFLTCU-VMPITWQZSA-N |
異性体SMILES |
C1=CC(=CC=C1N2C(=O)/C(=C\C(=O)O)/SC2=O)F |
正規SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC(=O)O)SC2=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


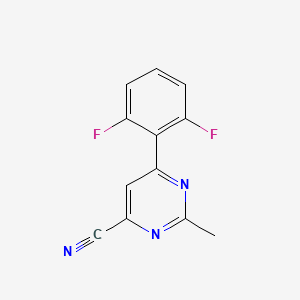
![6-(benzylamino)-1,3-dimethyl-5-(pyridin-3-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14869759.png)
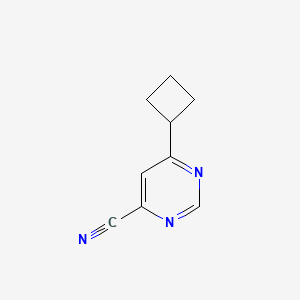




![7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14869788.png)
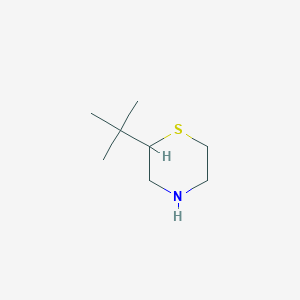


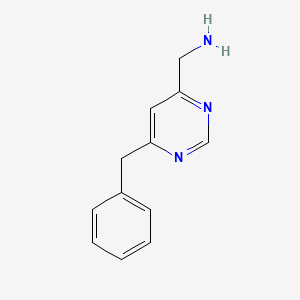
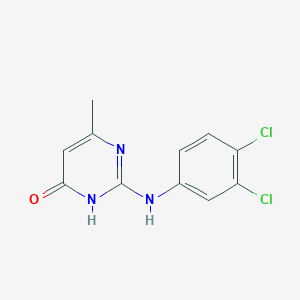
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-[(5-hydroxy-3-oxo-2,3-dihydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide](/img/structure/B14869856.png)
